molecular formula C8H13Cl2NO3 B14343688 6-(2,2-Dichloroacetamido)hexanoic acid CAS No. 98187-83-8

6-(2,2-Dichloroacetamido)hexanoic acid

Cat. No.: B14343688
CAS No.: 98187-83-8
M. Wt: 242.10 g/mol
InChI Key: GEBBRHBGAYMWNX-UHFFFAOYSA-N
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Description

6-(2,2-Dichloroacetamido)hexanoic acid is an organic compound characterized by the presence of a dichloroacetamido group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dichloroacetamido)hexanoic acid typically involves the reaction of hexanoic acid with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dichloroacetamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroacetamido group to an amine group.

    Substitution: The dichloroacetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2-Dichloroacetamido)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,2-Dichloroacetamido)hexanoic acid involves its interaction with specific molecular targets. The dichloroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chloroacetamido)hexanoic acid: Similar structure but with one less chlorine atom.

    6-Acetamidohexanoic acid: Lacks the dichloro substitution.

    Aminocaproic acid: A simpler analogue without the dichloroacetamido group.

Uniqueness

6-(2,2-Dichloroacetamido)hexanoic acid is unique due to the presence of the dichloroacetamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

98187-83-8

Molecular Formula

C8H13Cl2NO3

Molecular Weight

242.10 g/mol

IUPAC Name

6-[(2,2-dichloroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H13Cl2NO3/c9-7(10)8(14)11-5-3-1-2-4-6(12)13/h7H,1-5H2,(H,11,14)(H,12,13)

InChI Key

GEBBRHBGAYMWNX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C(Cl)Cl

Origin of Product

United States

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